Navigating Chemical Nomenclature: A Technical Guide to O-tert-Butyl-L-serine Benzyl Ester Hydrochloride and Its Synonyms
Navigating Chemical Nomenclature: A Technical Guide to O-tert-Butyl-L-serine Benzyl Ester Hydrochloride and Its Synonyms
For researchers, scientists, and professionals in drug development, precise communication is paramount. The accurate identification of chemical reagents is the foundation of reproducible and reliable results. This guide provides an in-depth exploration of O-tert-Butyl-L-serine benzyl ester hydrochloride, a critical building block in synthetic chemistry, particularly in the realm of peptide synthesis. We will dissect its various synonyms, delve into its chemical properties, and provide practical insights into its application, ensuring a comprehensive understanding for the discerning scientific audience.
Decoding the Identity: Synonyms and Identifiers
O-tert-Butyl-L-serine benzyl ester hydrochloride is frequently referenced in literature, patents, and commercial catalogs under a variety of names. This multiplicity of nomenclature can be a source of confusion. Below is a comprehensive list of its synonyms and identifiers to facilitate unambiguous identification.
A crucial aspect of this compound's identity lies in its protecting groups: the tert-butyl ether on the serine side chain and the benzyl ester at the C-terminus. These groups are strategically employed to prevent unwanted side reactions during peptide synthesis. The tert-butyl group is notably stable under many conditions but can be removed with strong acids, while the benzyl group offers its own distinct deprotection profile, often removed via hydrogenolysis. This strategic protection is fundamental to its utility in complex molecular constructions.[1][2]
Common Synonyms and Abbreviations:
-
Benzyl O-(tert-butyl)-L-serinate hydrochloride[3]
-
(S)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride
-
O-tert-Butyl-L-serine benzyl ester hydrochloride salt[4]
-
H-Ser(tbu)-obzl hydrochloride[3]
-
Benzyl (2S)-2-amino-3-(tert-butoxy)propanoate hydrochloride[3]
Systematic and IUPAC Names:
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IUPAC Name: benzyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride[3]
-
L-Serine, O-(1,1-dimethylethyl)-, phenylmethyl ester, hydrochloride
Chemical Identifiers:
| Identifier | Value |
| CAS Number | 17672-31-8 (for the hydrochloride salt) |
| Molecular Formula | C14H22ClNO3[3] |
| Molecular Weight | 287.78 g/mol [3] |
| PubChem CID | 71581505[3] |
Physicochemical Properties: A Data-Driven Overview
The physical and chemical properties of O-tert-Butyl-L-serine benzyl ester hydrochloride are critical for its handling, storage, and reaction setup. The data presented below has been consolidated from various sources to provide a reliable reference.
| Property | Value | Source(s) |
| Appearance | White to off-white powder or crystalline solid | [5] |
| Solubility | Soluble in water and various organic solvents | [5] |
| Storage Temperature | 0-8 °C is recommended for optimal stability | [6] |
Note: Specific values for properties like melting point can vary between batches and suppliers. Always refer to the certificate of analysis for lot-specific data.
The Cornerstone of Peptide Synthesis: Applications and Rationale
The primary and most significant application of O-tert-Butyl-L-serine benzyl ester hydrochloride is as a protected amino acid derivative in peptide synthesis, a fundamental process in drug discovery and development.[6] Its utility is deeply rooted in the strategic deployment of its protecting groups.
The Role in Solid-Phase Peptide Synthesis (SPPS)
In modern peptide synthesis, particularly utilizing the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, O-tert-Butyl-L-serine benzyl ester hydrochloride serves as a key building block.[1][7] The tert-butyl ether protecting the hydroxyl group of the serine side chain is stable to the basic conditions used for Fmoc group removal (typically piperidine in DMF), preventing unwanted side reactions.[1] This orthogonality is a cornerstone of successful stepwise peptide elongation.
The benzyl ester protecting the C-terminus provides stability during the synthesis and can be cleaved under specific conditions, often through hydrogenolysis, which does not affect the acid-labile side-chain protecting groups. This allows for the selective deprotection and subsequent manipulation of the C-terminus if required.
Figure 1: A simplified workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a protected amino acid like O-tert-Butyl-L-serine benzyl ester hydrochloride.
Advantages in Drug Development
The use of protected amino acids like O-tert-Butyl-L-serine benzyl ester hydrochloride is integral to the synthesis of peptide-based therapeutics.[6] Peptides are gaining increasing attention as drug candidates due to their high specificity and potency. The ability to precisely synthesize complex peptide sequences is therefore a critical capability in modern pharmaceutical research.
Synthesis and Preparation: A Methodological Overview
The preparation of O-tert-Butyl-L-serine benzyl ester hydrochloride typically involves a multi-step process starting from L-serine. A common synthetic route involves the protection of the side-chain hydroxyl group as a tert-butyl ether and the esterification of the carboxylic acid with benzyl alcohol.[8]
A representative, though not exhaustive, synthetic pathway can be visualized as follows:
Figure 2: A generalized synthetic pathway for the preparation of O-tert-Butyl-L-serine benzyl ester hydrochloride.
One patented method describes the reaction of L-serine with isobutylene in the presence of an acid catalyst to form the tert-butyl ether, followed by reaction with HCl to obtain the hydrochloride salt.[9] Another approach involves the treatment of the amino acid with benzyl alcohol and p-toluenesulfonic acid in a solvent that allows for the azeotropic removal of water.[8]
Experimental Protocol: Application in Solid-Phase Peptide Synthesis
The following is a generalized, illustrative protocol for the incorporation of O-tert-Butyl-L-serine benzyl ester hydrochloride into a growing peptide chain on a solid support using the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected peptide-resin
-
O-tert-Butyl-L-serine benzyl ester hydrochloride
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents: DMF, DCM
-
Washing solvents: DMF, DCM, Methanol
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.[2]
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the Fmoc deprotection solution and agitate for 5-10 minutes.
-
Drain the solution and repeat the deprotection step for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and DMF (2-3 times) to remove residual piperidine and by-products.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve O-tert-Butyl-L-serine benzyl ester hydrochloride (typically 3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in a minimal amount of DMF.
-
Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid hydrochloride) to the amino acid solution and mix briefly.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative test (e.g., Kaiser test or Chloranil test) to confirm the completion of the coupling reaction. A negative test indicates the absence of free primary amines.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the peptide-resin thoroughly with DMF (3-5 times), DCM (2-3 times), and Methanol (2-3 times) to remove excess reagents and by-products.
-
-
Cycle Repetition: Repeat steps 2-5 for the subsequent amino acids in the desired peptide sequence.
-
Final Cleavage and Deprotection: After the final coupling and deprotection of the N-terminal Fmoc group, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tert-butyl group) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[7]
This protocol serves as a foundational guide. Optimization of coupling times, reagent equivalents, and washing steps may be necessary depending on the specific peptide sequence and resin used.
Conclusion
O-tert-Butyl-L-serine benzyl ester hydrochloride is more than just a chemical with a long name; it is a testament to the elegance and precision of modern synthetic chemistry. Its various synonyms, while potentially confusing, all point to a molecule ingeniously designed for a specific and critical purpose in the synthesis of peptides. For the researcher, scientist, and drug development professional, a thorough understanding of its nomenclature, properties, and applications is not merely academic—it is a prerequisite for innovation and success in the laboratory.
References
-
PubChem. (n.d.). H-Ser(tBu)-OBzl.HCl. Retrieved from [Link]
-
AnaSpec. (n.d.). H-Ser(tBu)-OBzl HCl, O-tert-Butyl-L-serine benzyl ester hydrochloride salt. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Fields, G. B., & Noble, R. L. (1990). Principles and Practice of Solid-Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 35(3), 161-214. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 4(4), 441-450. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
-
Pini, A., Falciani, C., Bracci, L., & Lozzi, L. (2014). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl 2-amino-3-(benzyloxy)propanoate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). O-tert-Butyl-L-serine: A Key Component for Researchers in Biochemical Applications. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution. Retrieved from [Link]
-
PubMed. (2015). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). (S)-methyl 2-amino-3-(((benzyloxy)carbonyl)amino)propanoate hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate. Retrieved from [Link]
-
EPA. (n.d.). L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-. Retrieved from [Link]
-
Exploring O-tert-Butyl-L-serine Methyl Ester Hydrochloride: A Key Pharmaceutical Intermediate. (n.d.). Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. academic.oup.com [academic.oup.com]
- 3. H-Ser(tBu)-OBzl.HCl | C14H22ClNO3 | CID 71581505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. CAS 1738-72-3: L-serine benzyl ester hydrochloride [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
